2-[4-(Diethylamino)phenyl]-4H-1-benzopyran-4-one
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Overview
Description
2-(4-(Diethylamino)phenyl)-4H-chromen-4-one is a chemical compound that belongs to the class of coumarins Coumarins are a group of aromatic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(Diethylamino)phenyl)-4H-chromen-4-one typically involves the condensation of 4-(diethylamino)benzaldehyde with 4-hydroxycoumarin. This reaction is usually carried out in the presence of a base such as piperidine or pyridine, and the reaction mixture is heated under reflux conditions. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques ensures high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-(4-(Diethylamino)phenyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of corresponding quinones.
Reduction: Formation of reduced coumarin derivatives.
Substitution: Formation of substituted coumarin derivatives.
Scientific Research Applications
2-(4-(Diethylamino)phenyl)-4H-chromen-4-one has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical reactions and analytical techniques.
Biology: Employed in the study of enzyme activities and as a marker in biological assays.
Medicine: Investigated for its potential as an anticancer agent and in the treatment of neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-(4-(Diethylamino)phenyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. In biological systems, it can bind to enzymes and receptors, modulating their activity. For example, it has been shown to inhibit certain kinases, leading to the suppression of cancer cell proliferation. The compound’s fluorescent properties also make it useful in imaging and diagnostic applications .
Comparison with Similar Compounds
Similar Compounds
4-Methylumbelliferone: Another coumarin derivative with similar fluorescent properties.
Warfarin: A well-known anticoagulant that shares the coumarin backbone.
Esculetin: A natural coumarin with antioxidant and anti-inflammatory properties.
Uniqueness
2-(4-(Diethylamino)phenyl)-4H-chromen-4-one stands out due to its strong fluorescence and ability to act as a versatile probe in various scientific applications. Its unique diethylamino group enhances its solubility and reactivity, making it a valuable compound in both research and industrial settings .
Properties
CAS No. |
195601-24-2 |
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Molecular Formula |
C19H19NO2 |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-[4-(diethylamino)phenyl]chromen-4-one |
InChI |
InChI=1S/C19H19NO2/c1-3-20(4-2)15-11-9-14(10-12-15)19-13-17(21)16-7-5-6-8-18(16)22-19/h5-13H,3-4H2,1-2H3 |
InChI Key |
JILZTISUADCYOS-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3O2 |
Origin of Product |
United States |
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